molecular formula C8H11BrN2 B15250001 1-(5-bromo-3-methylpyridin-2-yl)-N-methylmethanamine CAS No. 245765-72-4

1-(5-bromo-3-methylpyridin-2-yl)-N-methylmethanamine

Cat. No.: B15250001
CAS No.: 245765-72-4
M. Wt: 215.09 g/mol
InChI Key: HTILQOYEWJEMOY-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-methylpyridin-2-yl)-N-methylmethanamine is a chemical intermediate of interest in medicinal and discovery chemistry. This substituted 2-aminomethylpyridine scaffold is a valuable building block for the synthesis of more complex molecules for research applications . Compounds based on similar pyridine structures have been identified as key intermediates in the development of novel small-molecule inhibitors for epigenetic targets, such as bromodomain-containing proteins . The bromo substituent provides a reactive site for further functionalization via cross-coupling reactions, while the methyl group on the pyridine ring can influence the compound's physicochemical properties and binding interactions . Researchers can utilize this compound to explore new chemical space in drug discovery projects. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

245765-72-4

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

1-(5-bromo-3-methylpyridin-2-yl)-N-methylmethanamine

InChI

InChI=1S/C8H11BrN2/c1-6-3-7(9)4-11-8(6)5-10-2/h3-4,10H,5H2,1-2H3

InChI Key

HTILQOYEWJEMOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1CNC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-3-methylpyridin-2-yl)-N-methylmethanamine typically involves the bromination of 3-methylpyridine followed by the introduction of the N-methylmethanamine group. One common method involves the following steps:

    Bromination: 3-methylpyridine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5th position.

    Amination: The brominated intermediate is then reacted with N-methylmethanamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-methylpyridin-2-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and arylboronic acids for Suzuki reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(5-Bromo-3-methylpyridin-2-yl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-bromo-3-methylpyridin-2-yl)-N-methylmethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural and Functional Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
Target Compound 245765-72-4 C₈H₁₀BrN₂ 215.08 5-Bromo-3-methylpyridin-2-yl, N-methylamine
1-(5-Bromopyridin-3-yl)-N-methylmethanamine 73335-64-5 C₇H₈BrN₂ 215.06 Bromine at pyridin-3-yl
1-(5-Chloropyridin-3-yl)-N-methylmethanamine HCl 1255958-35-0 C₇H₉ClN₂·HCl 192.07 (free base) Chlorine substitution
1-(5-Bromopyridin-2-yl)-N,N-dimethylmethanamine 908271-69-2 C₈H₁₁BrN₂ 215.09 N,N-dimethylamine
N-[(5-Bromopyridin-3-yl)methyl]-N-ethylethanamine 104290-48-4 C₁₀H₁₅BrN₂ 243.15 Ethylamine, methylene bridge

Research Findings and Implications

  • Synthetic Accessibility : The target compound and its analogues are synthesized via nucleophilic displacement reactions, as seen in intermediates for antitubercular agents .
  • Biological Relevance: Substitutions on the pyridine ring (e.g., bromine vs. chlorine) and amine groups (e.g., methyl vs. ethyl) critically influence bioactivity. For example, carbazole analogues show that minor structural changes switch compounds from “anticancer” to “damage-corrective” agents .

Biological Activity

1-(5-bromo-3-methylpyridin-2-yl)-N-methylmethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C8H10BrNC_8H_{10}BrN and features a bromine atom at the 5-position of the pyridine ring, which influences its reactivity and biological interactions. The presence of the N-methylmethanamine group enhances its ability to interact with various biological targets.

The biological activity of 1-(5-bromo-3-methylpyridin-2-yl)-N-methylmethanamine is primarily attributed to its ability to modulate neurotransmitter receptors and enzymes. Research indicates that it can bind to specific receptors, altering their activity and leading to diverse biological effects. The exact molecular targets and pathways are still under investigation but are believed to involve:

  • Neurotransmitter receptor modulation : Similar compounds have shown efficacy in modulating receptors such as serotonin and dopamine.
  • Enzyme inhibition : Potential inhibition of enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Comparative Analysis with Similar Compounds

A comparison of 1-(5-bromo-3-methylpyridin-2-yl)-N-methylmethanamine with structurally similar compounds reveals distinct biological properties:

Compound NameStructure CharacteristicsUnique Features
6-Bromo-N-methylpyrid-2-ylmethylamineBromine at position 6Potential neuropharmacological applications
3-Methyl-N-methylpyridin-2-amineMethyl group at position 3Different receptor binding profiles
5-Bromo-N-methylpyridin-3-ylmethylamineBromine at position 5May exhibit distinct pharmacological effects

These variations demonstrate how halogen substitutions and functional groups can significantly influence biological activities.

Biological Activity and Case Studies

Recent studies have highlighted the compound's potential anticancer properties. In vitro assays have shown that it effectively inhibits cell proliferation in various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The compound exhibited an IC50 value of approximately 4.64μM4.64\,\mu M against Jurkat cells, indicating strong cytotoxic activity. Furthermore, cell cycle analysis revealed that it induces cell cycle arrest in the sub-G1 phase, suggesting its potential as an anticancer agent .

Notable Findings:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects across multiple cancer cell lines.
  • Mechanism Insights : Molecular docking studies indicated promising binding affinities with matrix metalloproteinases (MMPs), suggesting a mechanism involving inhibition of tumor angiogenesis through MMP inhibition .
  • Neuropharmacological Effects : Preliminary data suggest potential applications in neuropharmacology due to its structure, which may enhance neurotransmitter modulation.

Q & A

Q. Advanced Considerations

  • Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution efficiency, while methanol stabilizes intermediates in reductive amination.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity >95%.
  • Yield Challenges : Bromine’s steric bulk may slow reactivity; microwave-assisted synthesis (140°C, 2–5 min) improves kinetics ().

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) for this compound?

Q. Basic Characterization

  • NMR : Expect pyridine protons at δ 8.2–8.5 ppm (H-4, H-6), methyl groups at δ 2.4–2.6 ppm (C-3 methyl) and δ 2.2–2.3 ppm (N-methyl). Discrepancies in splitting patterns may arise from rotamers ().
  • MS : Molecular ion [M+H]⁺ at m/z 229/231 (Br isotope pattern). Fragments at m/z 150 (loss of CH₂NHCH₃) confirm the amine group.

Q. Advanced Resolution Strategies

  • X-ray Crystallography : SHELXL () resolves ambiguous proton assignments by determining precise bond lengths and angles.
  • Variable Temperature NMR : Suppresses rotameric effects at low temperatures (e.g., −40°C in CD₂Cl₂).

What methodologies are recommended for studying the compound’s bioactivity and target interactions?

Q. Basic Screening

  • Receptor Binding Assays : Test affinity for serotonin receptors (e.g., 5-HT1A) using radioligand displacement (IC₅₀ determination).
  • Enzyme Inhibition : Evaluate inhibition of H,K-ATPase (similar to TAK-438 in ).

Q. Advanced Mechanistic Studies

  • Molecular Dynamics Simulations : Model interactions with binding pockets (e.g., GPCRs) using software like AutoDock.
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation (t₁/₂ measurement).

How can structural modifications enhance the compound’s pharmacological profile?

Q. Basic SAR Insights

  • Bromine Substitution : Critical for cross-coupling (Suzuki, Heck) to introduce aryl/heteroaryl groups ().
  • Amine Functionalization : Replace N-methyl with bulkier groups (e.g., cyclohexyl) to modulate lipophilicity ().

Q. Advanced Design

  • Prodrug Strategies : Introduce ester/amide prodrug moieties to improve oral bioavailability (e.g., fumarate salt in ).
  • Co-crystallization : Co-crystallize with target proteins (e.g., kinases) to guide rational design ().

What experimental approaches address discrepancies in bioactivity data across studies?

Q. Basic Reproducibility

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for 5-HT1A) and buffer conditions.
  • Positive Controls : Include reference compounds (e.g., WAY-100635 for 5-HT1A) to validate assay sensitivity.

Q. Advanced Analysis

  • Meta-analysis : Pool data from multiple labs using statistical tools (e.g., R/Bioconductor) to identify outliers.
  • Cryo-EM : Resolve target-compound interactions at near-atomic resolution (complementary to X-ray data).

Key Research Findings

  • Synthetic Flexibility : Bromine at C-5 enables diversification via cross-coupling ().
  • Biological Relevance : Structural analogs show potent H,K-ATPase inhibition (TAK-438, pIC₅₀ = 8.2).
  • Crystallographic Validation : SHELXL refines bond angles (C-N = 1.47 Å), confirming amine geometry.

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